molecular formula C7H5F2NO2 B1467705 1,5-Difluoro-3-methyl-2-nitrobenzene CAS No. 1616526-80-7

1,5-Difluoro-3-methyl-2-nitrobenzene

Cat. No.: B1467705
CAS No.: 1616526-80-7
M. Wt: 173.12 g/mol
InChI Key: YEYOQSYKJFWRNK-UHFFFAOYSA-N
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Description

1,5-Difluoro-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of nitrobenzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Difluoro-3-methyl-2-nitrobenzene can be synthesized through the nitration of 1,5-difluoro-3-methylbenzene. The nitration process involves the reaction of 1,5-difluoro-3-methylbenzene with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Difluoro-3-methyl-2-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: As a building block in the development of new drugs.

    Agrochemicals: In the production of pesticides and herbicides.

    Materials Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-difluoro-3-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atoms can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-methyl-5-nitrobenzene: Similar structure but with different positions of the fluorine and methyl groups.

    1,4-Difluoro-2-methyl-5-nitrobenzene: Another isomer with different positions of the substituents.

    2,6-Difluoro-4-nitrotoluene: A related compound with a different substitution pattern

Uniqueness

1,5-Difluoro-3-methyl-2-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and nitro groups makes it a valuable intermediate in various chemical reactions and applications .

Properties

IUPAC Name

1,5-difluoro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYOQSYKJFWRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290482
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616526-80-7
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616526-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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